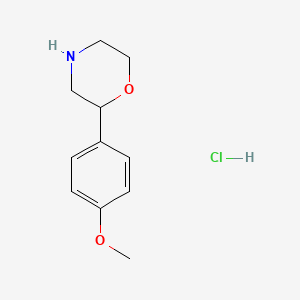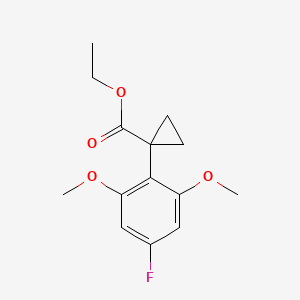
Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate is a synthetic organic compound with the molecular formula C14H17FO4. This compound is characterized by a cyclopropane ring attached to a carboxylate group and a phenyl ring substituted with fluorine and methoxy groups. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Substitution Reactions: The phenyl ring is substituted with fluorine and methoxy groups through electrophilic aromatic substitution reactions.
Esterification: The carboxylate group is introduced through an esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors to modulate signaling pathways.
Gene Expression: Influencing gene expression to alter cellular functions.
相似化合物的比较
Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate can be compared with similar compounds such as:
Ethyl 1-(4-chloro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate: Similar structure but with a chlorine substituent instead of fluorine.
Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclobutane-1-carboxylate: Similar structure but with a cyclobutane ring instead of cyclopropane.
Ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring instead of cyclopropane.
属性
分子式 |
C14H17FO4 |
|---|---|
分子量 |
268.28 g/mol |
IUPAC 名称 |
ethyl 1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H17FO4/c1-4-19-13(16)14(5-6-14)12-10(17-2)7-9(15)8-11(12)18-3/h7-8H,4-6H2,1-3H3 |
InChI 键 |
JMSIUJIZCMBHHH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC1)C2=C(C=C(C=C2OC)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


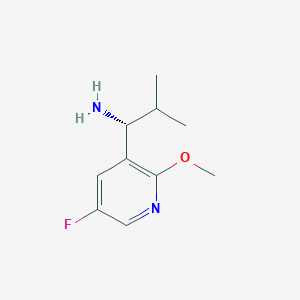
![7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL](/img/structure/B13054697.png)
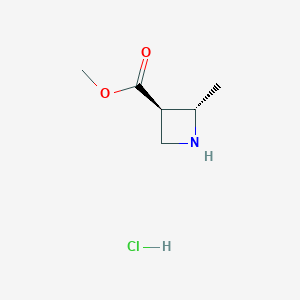
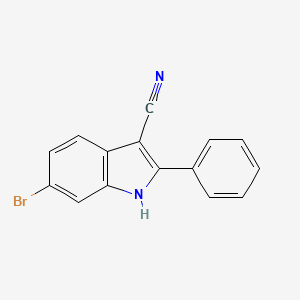
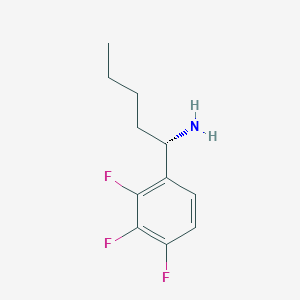

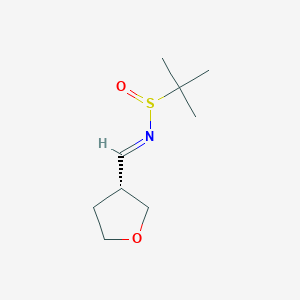
![8-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054744.png)
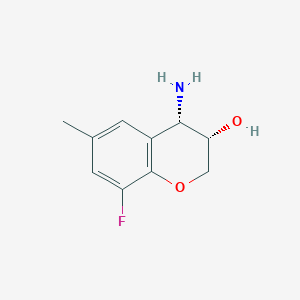
![6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL](/img/structure/B13054763.png)

![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminopentanoate](/img/structure/B13054768.png)
